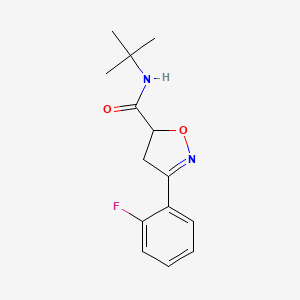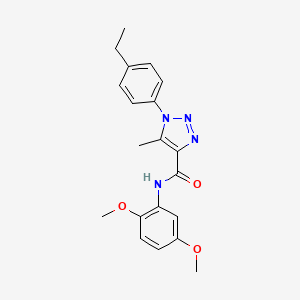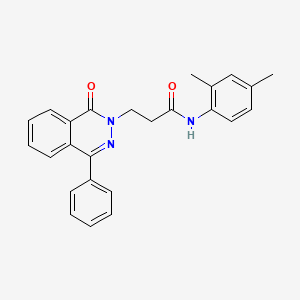![molecular formula C14H19N3O5S B4696120 methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4696120.png)
methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate
Vue d'ensemble
Description
Methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate, also known as MSB or TAK-659, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. MSB belongs to the class of small molecule inhibitors that target Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in B-cell receptor (BCR) signaling.
Mécanisme D'action
Methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate exerts its pharmacological effects by selectively inhibiting BTK, a protein that plays a crucial role in BCR signaling. BTK is involved in the activation of downstream signaling pathways that lead to the proliferation and survival of B cells. Inhibition of BTK by methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate leads to the suppression of BCR signaling, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate has been shown to have potent inhibitory effects on BTK activity, leading to the inhibition of B-cell proliferation and survival. In addition, methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate is its selectivity towards BTK, which reduces the risk of off-target effects. In addition, methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate has shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one of the limitations of methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate is its potential toxicity, especially at higher doses. Further studies are needed to determine the optimal dose and dosing regimen for methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate.
Orientations Futures
There are several future directions for the research and development of methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate. One potential application is its use in combination therapy with other targeted agents in the treatment of B-cell malignancies. In addition, methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate has also shown potential as an anti-inflammatory agent, and further studies are needed to explore its potential in the treatment of autoimmune and inflammatory diseases. Finally, there is a need for the development of more potent and selective BTK inhibitors with improved safety profiles.
Applications De Recherche Scientifique
Methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. BTK is a crucial component in BCR signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate has also shown promising results in the treatment of autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
Propriétés
IUPAC Name |
methyl 2-[(4-methylsulfonylpiperazine-1-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-22-13(18)11-5-3-4-6-12(11)15-14(19)16-7-9-17(10-8-16)23(2,20)21/h3-6H,7-10H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDWQCMWDIDFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl {4-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B4696044.png)



![N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4696089.png)
![methyl (3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)carbamate](/img/structure/B4696098.png)
![5-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4696104.png)
![1-methyl-N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4696107.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B4696109.png)


![methyl 3-[({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4696132.png)